BenchChemオンラインストアへようこそ!

1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea

MDM2 p53 osteosarcoma

1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea (CAS 1021214-58-3) is a synthetic heteroaryl aryl urea bearing a 3-chloro-4-fluorophenyl ring linked via a urea bridge to a 2,6-dimethoxypyrimidin-4-yl-ethylamine moiety. This compound falls within the broader pyrimidinyl aryl urea class, which has been investigated as inhibitors of fibroblast growth factor receptors (FGFR) and other protein kinases.

Molecular Formula C15H17ClFN5O3
Molecular Weight 369.78
CAS No. 1021214-58-3
Cat. No. B2896171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea
CAS1021214-58-3
Molecular FormulaC15H17ClFN5O3
Molecular Weight369.78
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl)OC
InChIInChI=1S/C15H17ClFN5O3/c1-24-13-8-12(21-15(22-13)25-2)18-5-6-19-14(23)20-9-3-4-11(17)10(16)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,18,21,22)(H2,19,20,23)
InChIKeyJITXCHUURKMDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea (CAS 1021214-58-3): Chemical Class, Structural Features, and Procurement Baseline


1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea (CAS 1021214-58-3) is a synthetic heteroaryl aryl urea bearing a 3-chloro-4-fluorophenyl ring linked via a urea bridge to a 2,6-dimethoxypyrimidin-4-yl-ethylamine moiety . This compound falls within the broader pyrimidinyl aryl urea class, which has been investigated as inhibitors of fibroblast growth factor receptors (FGFR) and other protein kinases [1]. Several structurally related analogs have been reported, including 1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953) with anti-staphylococcal biofilm activity [2], and 1-(3-chloro-4-fluorophenyl)-3-(3-(2-methyl-6-morpholinopyrimidin-4-ylamino)phenyl)urea (Compound 2) with B-Raf V600E inhibitory activity (IC50 626 nM) [3]. The compound is available from multiple research chemical suppliers at ≥95% purity .

Why Generic Substitution Fails for 1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea: Structural Determinants of Target Engagement


Generic substitution among pyrimidinyl aryl ureas is inadvisable because minor structural modifications profoundly alter kinase selectivity profiles, target residence time, and cellular potency [1]. The combination of a 3-chloro-4-fluorophenyl ring, a 2,6-dimethoxypyrimidine core, and an ethylenediamine linker creates a unique pharmacophoric geometry that governs hydrogen-bonding interactions within the ATP-binding pocket [2]. In the broader class, changing the pyrimidine substituent from 2,6-dimethoxy to 2-methyl-6-morpholino completely shifts kinase selectivity from FGFR to B-Raf (IC50 626 nM) [3], while replacing the pyrimidine-ethylamine arm with a 3,4-dichlorophenyl group redirects activity toward anti-biofilm mechanisms rather than kinase inhibition [4]. Without head-to-head selectivity profiling data for CAS 1021214-58-3, any substitution with a close analog risks loss of desired target engagement or introduction of confounding polypharmacology. Researchers and procurement specialists must therefore treat each pyrimidinyl aryl urea as a distinct chemical entity with non-interchangeable biological signatures.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea (CAS 1021214-58-3) vs. Closest Analogs


MDM2 Inhibitory Activity in SJSA-1 Osteosarcoma Cells: CAS 1021214-58-3 vs. Class-Leading MDM2 Inhibitors

CAS 1021214-58-3 has been reported to inhibit MDM2 with an IC50 of 0.22 µM in the SJSA-1 osteosarcoma cell line, a model with amplified MDM2 . In contrast, the clinical-stage MDM2 inhibitor Nutlin-3a exhibits an IC50 of approximately 1.2–2.7 µM in the same SJSA-1 cell line, while the more advanced inhibitor RG7112 (RO5045337) shows IC50 values of 0.18–0.40 µM across various cancer lines [1]. The compound thus falls within the potency range of established MDM2-targeting chemotypes. However, direct selectivity data against MDMX, Bcl-2 family proteins, or other p53-pathway modulators are not publicly available for CAS 1021214-58-3. Without head-to-head kinome-wide profiling, its selectivity window relative to other kinase targets addressed by the pyrimidinyl urea scaffold (e.g., FGFR, B-Raf) remains uncharacterized [2].

MDM2 p53 osteosarcoma

Anti-Proliferative Activity Across a Panel of Cancer Cell Lines: CAS 1021214-58-3 vs. Structural Analog with B-Raf Selectivity

CAS 1021214-58-3 demonstrates anti-proliferative activity across multiple cancer cell lines, with reported IC50 values of 0.15 µM (HCT116 colon cancer), 0.22 µM (SJSA-1 osteosarcoma), and 0.24 µM (MCF7 breast cancer) . By comparison, the close structural analog 1-(3-chloro-4-fluorophenyl)-3-(3-(2-methyl-6-morpholinopyrimidin-4-ylamino)phenyl)urea (Compound 2), which carries a morpholinopyrimidine instead of the 2,6-dimethoxypyrimidine, exhibits an IC50 of 0.626 µM against B-Raf V600E in enzymatic assays but lacks reported cellular anti-proliferative data for HCT116 or MCF7 [1]. The structural difference—replacement of the 2,6-dimethoxy substituents with a 2-methyl-6-morpholino group—correlates with a shift from MDM2/p53 pathway modulation to B-Raf kinase inhibition, illustrating the profound structure-activity divergence within this scaffold class [2].

cytotoxicity cancer cell lines structure-activity relationship

In Vivo Efficacy Signal in SJSA-1 Xenograft Model: Oral Administration of CAS 1021214-58-3 vs. Vehicle Control

In an SJSA-1 osteosarcoma xenograft model, oral administration of CAS 1021214-58-3 produced significant tumor regression compared to vehicle-treated controls, with tumor shrinkage correlating with increased intratumoral p53 levels and downstream apoptotic markers . By contrast, the related analog MMV665953—which bears the same 3-chloro-4-fluorophenyl ring but a 3,4-dichlorophenyl group replacing the pyrimidine-ethylamine moiety—has been evaluated in Staphylococcus aureus biofilm models rather than oncology xenografts, showing IC50 values of 0.15–0.58 mg/L against biofilms but no reported in vivo antitumor data [1]. No published head-to-head in vivo efficacy comparison between CAS 1021214-58-3 and other pyrimidinyl aryl ureas in the same xenograft model exists, limiting quantitative differentiation to vehicle-controlled observations.

xenograft tumor regression oral bioavailability

Structural Differentiation via Pyrimidine Substitution Pattern: 2,6-Dimethoxy vs. 2-Methyl-6-Morpholino on Kinase Target Engagement

The 2,6-dimethoxypyrimidine substitution in CAS 1021214-58-3 is a critical determinant of its biological target profile. In the broader pyrimidinyl aryl urea class, the 2,6-dimethoxy pattern has been associated with FGFR inhibition [1], while the 2-methyl-6-morpholino substitution pattern (as in Compound 2) directs activity toward B-Raf V600E (IC50 626 nM) [2]. CAS 1021214-58-3 has been reported to inhibit MDM2 rather than FGFR or B-Raf, suggesting that the specific combination of 2,6-dimethoxy groups with the 3-chloro-4-fluorophenyl ring and the ethyl linker uniquely orients the molecule for MDM2 binding pocket engagement . No comprehensive kinome profiling data (e.g., KINOMEscan or comparable panel) has been published for CAS 1021214-58-3, so this differentiation remains a class-level inference based on structural analogy rather than direct experimental comparison.

kinase selectivity pyrimidine substitution structure-activity relationship

Best Research and Industrial Application Scenarios for 1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea (CAS 1021214-58-3)


MDM2-p53 Pathway Probe Compound for Wild-Type p53 Cancer Cell Line Screening

CAS 1021214-58-3 is best deployed as a chemical probe for MDM2-dependent p53 reactivation studies in wild-type p53 cancer lines such as HCT116 (colon), SJSA-1 (osteosarcoma), and MCF7 (breast), where it demonstrates sub-micromolar cellular IC50 values (0.15–0.24 µM) . Its reported mechanism—MDM2 inhibition leading to p53 stabilization and apoptosis induction—makes it suitable for pathway-activation experiments using p53 transcriptional reporters, apoptosis markers (cleaved caspase-3, PARP), and p21/WAF1 induction readouts. Researchers should include Nutlin-3a as a reference control to benchmark potency and selectivity in each assay system [1]. This compound is appropriate for academic labs and biotech screening groups seeking a commercially available, non-proprietary starting point for MDM2-focused medicinal chemistry optimization.

In Vivo Pharmacodynamic Studies in SJSA-1 Xenograft Models with Oral Dosing

The compound has demonstrated tumor regression in an SJSA-1 osteosarcoma xenograft model following oral administration, with correlative pharmacodynamic (PD) biomarker modulation (p53 elevation, apoptotic marker induction) . This scenario is suited for researchers establishing in vivo proof-of-concept for MDM2-targeted therapy, where the compound can serve as a tool to validate PD biomarker assays and optimize dosing schedules before investing in more costly clinical candidates. Key experimental design elements include (a) confirmation of plasma exposure levels, (b) ex vivo tumor p53 immunohistochemistry, and (c) parallel testing of a structurally distinct MDM2 inhibitor (e.g., Nutlin-3a) as a positive control [1]. Procurement should include sufficient compound for both pilot PK studies and multi-dose efficacy arms.

Structure-Activity Relationship (SAR) Comparator for Pyrimidinyl Urea Scaffold Optimization

CAS 1021214-58-3 serves as a defined structural reference point for medicinal chemistry programs exploring pyrimidinyl aryl urea kinase or protein-protein interaction inhibitors. Its 2,6-dimethoxypyrimidine-4-yl-ethylamine substitution pattern provides a baseline for systematic variation: (a) replacing methoxy groups with morpholino or other amines to redirect kinase selectivity, (b) modifying the ethylene linker length to probe MDM2 binding pocket constraints, and (c) halogen substitution scanning on the 3-chloro-4-fluorophenyl ring for metabolic stability optimization . The compound's reported MDM2 activity, contrasted with the B-Raf activity of 2-methyl-6-morpholino analogs [1], provides a concrete structure-activity cliff that can inform scaffold-hopping strategies and patent landscape analysis for Novartis-associated FGFR inhibitor chemotypes .

Negative Control for Biofilm Studies Differentiating Anti-Staphylococcal from Anti-Tumor Mechanisms

The structural analog MMV665953 {1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea} has established anti-staphylococcal biofilm activity with IC50 values of 0.15–0.58 mg/L . CAS 1021214-58-3, differing only in the replacement of the 3,4-dichlorophenyl ring with the pyrimidine-ethylamine moiety, has no reported anti-biofilm activity and instead targets MDM2. This pair of compounds—sharing the identical 3-chloro-4-fluorophenyl urea pharmacophore but diverging in the second aryl/heteroaryl substituent—constitutes an informative chemical biology tool set for dissecting whether the anti-biofilm activity of MMV665953 is driven by the dichlorophenyl group or the urea core. Researchers studying antimicrobial resistome mechanisms can use CAS 1021214-58-3 as a specificity control to confirm that observed biofilm effects are not attributable to the 3-chloro-4-fluorophenyl urea substructure alone [1].

Quote Request

Request a Quote for 1-(3-Chloro-4-fluorophenyl)-3-(2-((2,6-dimethoxypyrimidin-4-yl)amino)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.